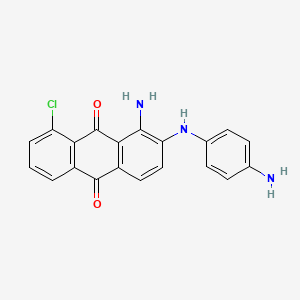
1-Amino-2-(4-aminoanilino)-8-chloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino and chloro groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene core, followed by the introduction of amino and chloro substituents through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use as a pharmacophore in drug design and development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mechanism of Action
The mechanism by which 1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various biochemical pathways. Its ability to undergo redox reactions also plays a crucial role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-((4-Aminophenyl)amino)-9,10-anthraquinone: Similar in structure but lacks the chloro substituent.
1-Amino-2-((4-methoxyphenyl)amino)-8-chloroanthracene-9,10-dione: Contains a methoxy group instead of an amino group.
8-Chloro-1,2-diaminoanthracene-9,10-dione: Lacks the phenyl group.
Uniqueness
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione is unique due to the combination of its amino, chloro, and anthracene moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88653-26-3 |
|---|---|
Molecular Formula |
C20H14ClN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-amino-2-(4-aminoanilino)-8-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C20H14ClN3O2/c21-14-3-1-2-12-16(14)20(26)17-13(19(12)25)8-9-15(18(17)23)24-11-6-4-10(22)5-7-11/h1-9,24H,22-23H2 |
InChI Key |
QKBNLWCQQMBDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3N)NC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


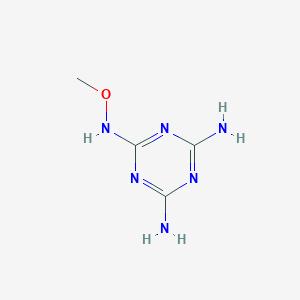
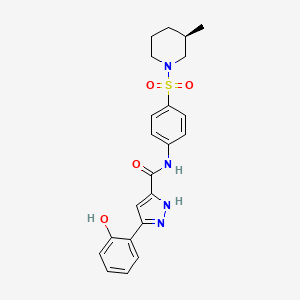
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
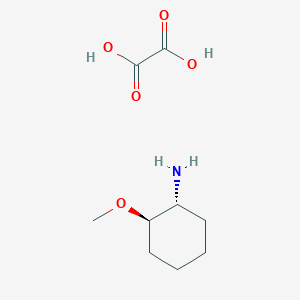
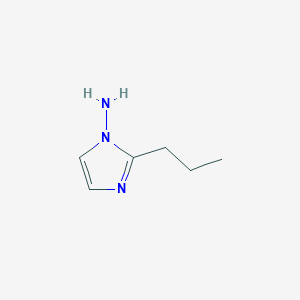

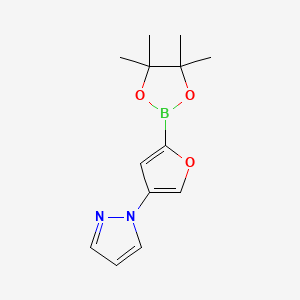
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
